molecular formula C9H11ClS B1594226 3-Chloropropyl phenyl sulfide CAS No. 4911-65-3

3-Chloropropyl phenyl sulfide

Cat. No. B1594226
CAS No.: 4911-65-3
M. Wt: 186.7 g/mol
InChI Key: SBRLITLVSMPPFI-UHFFFAOYSA-N
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Patent
US05053408

Procedure details

A mixture of 54.0 g (490 mmols) of thiophenol, 160.0 g (1016 mmols) of 1-bromo-3-chloropropane and 250 ml of a 2.2 M aqueous sodium hydroxide solution was heated under reflux for 30 hours. After cooling, the reaction mixture was extracted with methylene chloride. The methylene chloride layer was washed with an aqueous dil. sodium hydroxide solution and then with water and dried over anhydrous sodium sulfate. The solvent was evaporated under reduced pressure, and the residue was distilled under reduced pressure (138 -140° C./13 mmHg) to afford 51.9 g (yield: 57%) of the title compound.
Quantity
54 g
Type
reactant
Reaction Step One
Quantity
160 g
Type
reactant
Reaction Step One
Quantity
0 (± 1) mol
Type
reactant
Reaction Step One
Yield
57%

Identifiers

REACTION_CXSMILES
[C:1]1([SH:7])[CH:6]=[CH:5][CH:4]=[CH:3][CH:2]=1.Br[CH2:9][CH2:10][CH2:11][Cl:12].[OH-].[Na+]>>[Cl:12][CH2:11][CH2:10][CH2:9][S:7][C:1]1[CH:6]=[CH:5][CH:4]=[CH:3][CH:2]=1 |f:2.3|

Inputs

Step One
Name
Quantity
54 g
Type
reactant
Smiles
C1(=CC=CC=C1)S
Name
Quantity
160 g
Type
reactant
Smiles
BrCCCCl
Name
Quantity
0 (± 1) mol
Type
reactant
Smiles
[OH-].[Na+]

Conditions

Other
Conditions are dynamic
1
Details
See reaction.notes.procedure_details.

Workups

TEMPERATURE
Type
TEMPERATURE
Details
was heated
TEMPERATURE
Type
TEMPERATURE
Details
under reflux for 30 hours
Duration
30 h
TEMPERATURE
Type
TEMPERATURE
Details
After cooling
EXTRACTION
Type
EXTRACTION
Details
the reaction mixture was extracted with methylene chloride
WASH
Type
WASH
Details
The methylene chloride layer was washed with an aqueous dil. sodium hydroxide solution
DRY_WITH_MATERIAL
Type
DRY_WITH_MATERIAL
Details
with water and dried over anhydrous sodium sulfate
CUSTOM
Type
CUSTOM
Details
The solvent was evaporated under reduced pressure
DISTILLATION
Type
DISTILLATION
Details
the residue was distilled under reduced pressure (138 -140° C./13 mmHg)

Outcomes

Product
Name
Type
product
Smiles
ClCCCSC1=CC=CC=C1
Measurements
Type Value Analysis
AMOUNT: MASS 51.9 g
YIELD: PERCENTYIELD 57%
YIELD: CALCULATEDPERCENTYIELD 56.7%

Source

Source
Open Reaction Database (ORD)
Description
The Open Reaction Database (ORD) is an open-access schema and infrastructure for structuring and sharing organic reaction data, including a centralized data repository. The ORD schema supports conventional and emerging technologies, from benchtop reactions to automated high-throughput experiments and flow chemistry. Our vision is that a consistent data representation and infrastructure to support data sharing will enable downstream applications that will greatly improve the state of the art with respect to computer-aided synthesis planning, reaction prediction, and other predictive chemistry tasks.
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